Propanedinitrile, (6-chloropyrazinyl)-
Overview
Description
Propanedinitrile, (6-chloropyrazinyl)- is a chemical compound with the molecular formula C6H2ClN3 It is a derivative of propanedinitrile, where one of the hydrogen atoms is replaced by a 6-chloropyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, (6-chloropyrazinyl)- typically involves the reaction of 6-chloropyrazine with malononitrile. One common method is the cyclocondensation reaction, where 6-chloropyrazine is reacted with malononitrile in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of propanedinitrile, (6-chloropyrazinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, (6-chloropyrazinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 6-chloropyrazinyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives are formed.
Oxidation Products: Oxidation leads to the formation of pyrazine oxides.
Reduction Products: Reduction results in the formation of pyrazine amines.
Scientific Research Applications
Propanedinitrile, (6-chloropyrazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of propanedinitrile, (6-chloropyrazinyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile: The parent compound without the 6-chloropyrazinyl group.
6-Chloropyrazine: The pyrazine derivative without the propanedinitrile group.
Malononitrile: A simpler nitrile compound used in various organic syntheses.
Uniqueness
Propanedinitrile, (6-chloropyrazinyl)- is unique due to the presence of both the nitrile and chloropyrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-(6-chloropyrazin-2-yl)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-7-4-11-3-6(12-7)5(1-9)2-10/h3-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDJDBIKRFFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40530699 | |
Record name | (6-Chloropyrazin-2-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89876-64-2 | |
Record name | (6-Chloropyrazin-2-yl)propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40530699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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